5-Bromo-2-fluoro-4-methoxyphenol
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Overview
Description
5-Bromo-2-fluoro-4-methoxyphenol is an organic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenol ring
Mechanism of Action
Target of Action
5-Bromo-2-fluoro-4-methoxyphenol is a chemical compound that is often used in organic synthesis It is known to be used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, the compound may participate in the reaction as an organoboron reagent . The reaction involves two main steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s involvement in suzuki–miyaura coupling suggests it plays a role in the formation of carbon–carbon bonds, a fundamental process in organic chemistry .
Result of Action
As a reagent in suzuki–miyaura coupling, it contributes to the formation of carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-fluoro-4-methoxyphenol plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily through binding to active sites or allosteric sites, leading to changes in enzyme activity and protein function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This compound can inhibit enzyme activity by binding to the active site, preventing substrate binding, or by inducing conformational changes that reduce enzyme efficiency. Furthermore, this compound can modulate gene expression by interacting with transcription factors or signaling molecules that regulate gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating metabolic pathways and reducing oxidative stress. At high doses, this compound can be toxic, leading to adverse effects such as cellular damage, inflammation, and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact on cellular processes becomes significant only above certain concentration levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to alterations in metabolic flux and changes in metabolite levels. These interactions can have downstream effects on energy production and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound within tissues can influence its overall efficacy and impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures, such as mitochondria or the nucleus, can influence its interactions with biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-4-methoxyphenol typically involves halogenation and methoxylation reactions. One common method is the bromination of 2-fluoro-4-methoxyphenol using bromine in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and using a solvent such as dichloromethane.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. These methods ensure consistent quality and yield, making the production process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-fluoro-4-methoxyphenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents like lithium aluminum hydride.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of various substituted phenols or ethers.
Scientific Research Applications
5-Bromo-2-fluoro-4-methoxyphenol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, such as antimicrobial properties.
Medicine: Investigated for its use in drug development, particularly in the design of new pharmaceuticals.
Industry: Employed in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
4-Bromo-2-methoxyphenol
2-Fluoro-4-methoxyphenol
5-Bromo-2-methoxyphenol
Uniqueness: 5-Bromo-2-fluoro-4-methoxyphenol is unique due to the presence of both bromine and fluorine atoms on the phenol ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
5-bromo-2-fluoro-4-methoxyphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2/c1-11-7-3-5(9)6(10)2-4(7)8/h2-3,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYXPWBIQQRHLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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